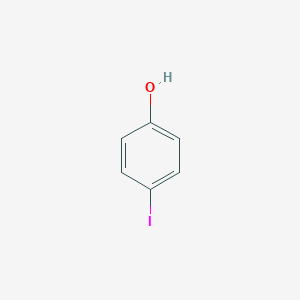

4-Iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMDINRNYYEDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052186 | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-38-5 | |

| Record name | 4-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iodophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH194BAK0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Alternative Synthesis Routes for 4-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenol is a valuable aromatic organic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring a hydroxyl group and an iodine atom on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a key building block in organic synthesis. This technical guide provides a comprehensive overview of the primary alternative synthesis routes for this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and workflow visualizations to aid in methodological selection and implementation.

Comparative Data of Synthesis Routes

The selection of a synthetic route for this compound often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and scalability. The following table summarizes the quantitative data for the key synthesis methods discussed in this guide.

| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Sandmeyer-type Reaction | 4-Aminophenol (B1666318) | NaNO₂, H₂SO₄, KI, Copper bronze | ~2-3 hours | 0 to 80 | 69-72 |

| Direct Iodination (NIS) | Phenol (B47542) | N-Iodosuccinimide (NIS), TFA | 14 hours | 20 | 95 |

| Direct Iodination (ICl) | Phenol | Iodine monochloride (ICl) | 1.5 hours | 60-65 | Not specified |

| Direct Iodination (I₂/H₂O₂) | Phenol | I₂, H₂O₂ | Not specified | Not specified | Low (para-selectivity) |

| From Boronic Acid | 4-Iodophenylboronic acid | H₂O₂, Ethanol | 1 minute | 20 | 99 |

| From Salicylic (B10762653) Acid | Salicylic Acid | I₂, followed by heating | Not specified | Not specified | Not specified |

Detailed Experimental Protocols

Synthesis from 4-Aminophenol via Sandmeyer-type Reaction

This classical and reliable method involves the diazotization of 4-aminophenol followed by the substitution of the diazonium group with iodine.

Experimental Protocol: [1]

-

Diazotization: In a suitable reaction vessel, dissolve 109 g (1 mole) of p-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 65 mL (120 g, 1.2 moles) of concentrated sulfuric acid. Cool the solution to 0°C in an ice bath.

-

While maintaining the temperature at 0°C and with constant mechanical stirring, add a solution of 72 g (1 mole) of 95% sodium nitrite (B80452) in 150 mL of water dropwise over one hour.

-

Continue stirring for an additional 20 minutes, then add 20 mL (37 g, 0.37 mole) of concentrated sulfuric acid.

-

Iodination: In a separate vessel, prepare a solution of 200 g (1.2 moles) of potassium iodide in 200 mL of water and cool it in an ice bath.

-

Pour the diazonium salt solution into the cold potassium iodide solution.

-

After a few minutes, add 1 g of copper bronze to the mixture with continued stirring.

-

Slowly warm the reaction mixture on a water bath to 75-80°C and maintain this temperature until the evolution of nitrogen gas ceases. The this compound will separate as a heavy, dark oil.

-

Work-up and Purification: After cooling to room temperature, extract the mixture three times with 165 mL portions of chloroform (B151607).

-

Wash the combined chloroform extracts with a dilute sodium thiosulfate (B1220275) solution to remove any unreacted iodine.

-

Remove the chloroform by distillation on a water bath.

-

Distill the residue under reduced pressure, collecting the fraction at 138-140°C/5 mmHg.

-

Recrystallize the distilled product from ligroin (b.p. 90-110°C) to obtain colorless crystals of this compound.

Yield: 153–159 g (69–72% of the theoretical amount).[1]

Direct Iodination of Phenol

Direct iodination of phenol can be achieved using various iodinating agents and catalysts, with the regioselectivity being a key consideration.

This method offers high para-selectivity under mild conditions.

Experimental Protocol:

-

To a solution of phenol (1.0 mmol) in acetonitrile (B52724) (10 mL), add N-Iodosuccinimide (NIS) (1.1 mmol).

-

Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%).

-

Stir the reaction mixture at 20°C for 14 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Yield: Up to 95% of this compound.

This method can efficiently produce p-iodophenol while suppressing the formation of ortho- and di-iodinated byproducts.

Experimental Protocol: [2]

-

In a 200 mL flask equipped with a condenser and a thermometer, add 30 mL of n-hexane as the reaction solvent.

-

Add 7.5 g (80 mmol) of phenol to the solvent with stirring to form a suspension.

-

Heat the suspension to 60°C in a water bath to dissolve the phenol.

-

Add 43.3 g (80 mmol) of a 30% aqueous solution of iodine monochloride dropwise over 30 minutes.

-

After the addition is complete, continue stirring at 60-65°C for 1 hour.

-

Isolation: Cool the reaction mixture to room temperature to allow p-iodophenol to crystallize.

-

Isolate the product by filtration.

Synthesis from 4-Iodophenylboronic Acid

This route provides a rapid and high-yielding synthesis of this compound under green chemistry conditions.

Experimental Protocol: [3]

-

In a 25 mL flask, charge 1 mmol of 4-iodophenylboronic acid.

-

Under stirring, add 1.6 mL of hydrogen peroxide (H₂O₂) and 1 mL of ethanol.

-

Stir the reaction mixture for 1 minute at 20°C.

-

Quench the reaction by adding 10 mL of water.

-

Extract the aqueous layer three times with 20 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the pure product.

Yield: 99%.[3]

Synthesis from Salicylic Acid

Historically, this compound was prepared by the iodination of salicylic acid followed by decarboxylation. However, detailed modern experimental protocols with reliable yield data for this specific transformation are not as readily available in the contemporary literature compared to the other methods presented. The process generally involves the iodination of salicylic acid to form iodosalicylic acid, which is then heated to induce decarboxylation.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis routes described above.

Caption: Overview of alternative synthesis routes for this compound.

Caption: Experimental workflow for the Sandmeyer-type synthesis of this compound.

Conclusion

This guide has outlined several viable synthetic routes to this compound, each with distinct advantages and procedural requirements. The Sandmeyer-type reaction of 4-aminophenol is a well-established and reliable method. Direct iodination of phenol, particularly with N-iodosuccinimide, offers a high-yielding, para-selective alternative. For rapid synthesis with excellent yield, the oxidation of 4-iodophenylboronic acid presents a compelling option under green conditions. The choice of the optimal synthesis route will be dictated by the specific needs of the research or development project, including scale, purity requirements, and available resources.

References

A-Technical-Guide-to-the-Spectral-Analysis-of-4-Iodophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 4-iodophenol (CAS No. 540-38-5), a key aromatic organic compound.[1] The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a structured format for easy interpretation and comparison. Detailed experimental protocols are also provided to ensure reproducibility and methodological understanding.

The structural elucidation of compounds like this compound is fundamental in research and development. The integration of various spectroscopic techniques provides a complete picture of the molecule's architecture, from its carbon-hydrogen framework and functional groups to its overall molecular weight and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring, and a signal for the hydroxyl proton. Due to the para-substitution pattern, the aromatic protons exhibit a distinct splitting pattern.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~7.5 | Doublet | 2H |

| H-3, H-5 | ~6.7 | Doublet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. Due to the symmetry of this compound, four distinct signals are expected for the six carbon atoms of the benzene ring.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (-OH) | ~155 |

| C-2, C-6 | ~138 |

| C-3, C-5 | ~118 |

| C-4 (-I) | ~83 |

Note: Chemical shifts are approximate. The carbon attached to the electronegative oxygen (C-1) is significantly deshielded, appearing at a higher chemical shift, while the carbon bonded to iodine (C-4) appears at a much lower chemical shift.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 (broad) | O-H Stretch | Phenolic -OH |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~1580, ~1480 | C=C Stretch | Aromatic Ring |

| ~1220 | C-O Stretch | Phenolic C-O |

| ~820 | C-H Bend | para-disubstituted ring |

| ~500 | C-I Stretch | Carbon-Iodine Bond |

The broadness of the O-H stretching band is indicative of hydrogen bonding.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Interpretation | Relative Abundance |

| 220 | [M]⁺ (Molecular Ion) | High |

| 127 | [I]⁺ | Moderate |

| 93 | [M - I]⁺ | Moderate |

| 65 | [C₅H₅]⁺ | High |

The molecular ion peak at m/z 220 confirms the molecular weight of this compound (C₆H₅IO).[4] Common fragmentation includes the loss of an iodine atom or the cleavage of the aromatic ring.[5][6]

Interplay of Spectroscopic Data

The structural information obtained from each spectroscopic technique is complementary. The relationship between these methods in elucidating the structure of this compound is visualized below.

Caption: Relationship between spectroscopic methods and the structural information derived for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

Data Acquisition :

-

For ¹H NMR , acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[7]

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[7]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the removal of an electron to form a molecular ion (M⁺).

-

Mass Analysis : The positively charged molecular ion and any fragment ions formed are accelerated into a mass analyzer. The analyzer, using magnetic and/or electric fields, separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the base peak).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. Phenol, 4-iodo- [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the solubility of 4-Iodophenol in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-iodophenol in various organic solvents. While a thorough review of existing literature reveals a scarcity of specific quantitative solubility data, this document outlines the qualitative solubility profile of this compound and furnishes detailed experimental protocols for its precise quantitative determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's solubility characteristics for applications in synthesis, purification, and formulation.

Quantitative and Qualitative Solubility Data

A comprehensive search of scientific databases and literature sources did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table summarizes the qualitative solubility information that has been consistently reported.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Water | Water (H₂O) | Slightly Soluble[1][2] |

| Alcohols | Methanol (CH₃OH) | Slightly Soluble[3] |

| Ethanol (C₂H₅OH) | Soluble[4] | |

| Ethers | Diethyl Ether ((C₂H₅)₂O) | Soluble[4] |

| Ketones | Acetone ((CH₃)₂CO) | Soluble[1] |

| Chlorinated Solvents | Chloroform (CHCl₃) | Slightly Soluble[3] |

Given the absence of published quantitative data, it is imperative for researchers to determine the solubility of this compound experimentally within the specific solvent systems and temperature ranges relevant to their work. The following template is provided for recording such empirical data.

Table 2: User-Defined Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:

-

Polarity: this compound possesses both a polar hydroxyl (-OH) group and a larger, less polar iodinated benzene (B151609) ring. This amphiphilic nature dictates its solubility in solvents of varying polarities.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing its solubility in protic solvents like alcohols.[1]

-

"Like Dissolves Like" Principle: Solvents with polarity and hydrogen bonding capabilities similar to this compound are generally more effective at dissolving it.

-

Temperature: The solubility of solids in liquids typically increases with temperature.

-

Crystalline Structure: The strength of the crystal lattice of this compound will influence the energy required to dissolve it.

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, established experimental methodologies should be followed. The "shake-flask" method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid in a liquid. The concentration of the resulting saturated solution can then be determined using various analytical techniques, with the gravimetric method and UV/Vis spectrophotometry being common choices.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.

-

Once the solvent is completely removed, dry the residue to a constant weight in an oven at a suitable temperature.

-

Weigh the dish or vial containing the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a distinct UV/Vis absorbance spectrum in the chosen solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV/Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Separation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution of this compound at a constant temperature.

-

-

Analysis of the Saturated Solution:

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

References

Reactivity and stability studies of 4-Iodophenol under different conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-iodophenol under various conditions. This compound is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, making a thorough understanding of its chemical behavior essential for process development, formulation, and ensuring product quality and shelf-life. This document details its participation in common cross-coupling reactions and outlines methodologies for systematic stability assessment.

Reactivity of this compound

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for chemoselective functionalization, even in the presence of other halogens.

Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are two of the most common and powerful transformations utilizing this compound.

Table 1: Representative Conditions for Cross-Coupling Reactions of this compound

| Reaction Type | Reagents & Conditions | Typical Yield | Notes |

| Suzuki-Miyaura Coupling | Reactants: Phenylboronic acidCatalyst: Pd/C or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃)Base: K₂CO₃ or K₃PO₄Solvent: 1,4-Dioxane/Water or EthanolTemperature: 80-100 °C | Good to Excellent | The choice of base and ligand can be critical for optimizing yield and reaction time. Anhydrous conditions can be important to prevent side reactions like protodeborylation. |

| Sonogashira Coupling | Reactants: Terminal alkyne (e.g., Phenylacetylene)Catalyst: Pd(PPh₃)₂Cl₂Co-catalyst: CuIBase: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Solvent: THF or DMFTemperature: Room Temperature to 50 °C | High to Excellent | Copper(I) iodide is a crucial co-catalyst. The reaction is often run under anhydrous and anaerobic conditions to prevent homocoupling of the alkyne (Glaser coupling). |

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

Stability of this compound

While this compound is generally stable under standard laboratory conditions, its stability can be compromised by exposure to heat, light, and certain chemical environments. A comprehensive understanding of its degradation pathways is crucial for defining appropriate storage conditions and predicting its shelf-life in formulations.

Qualitative Stability Profile

General stability information for this compound is summarized below. It is important to note that quantitative kinetic data for its degradation under various stress conditions are not extensively available in public literature.

Table 2: Qualitative Stability and Incompatibility of this compound

| Condition | Observation |

| Normal Storage | Stable when stored in a cool, dry, well-ventilated area away from light. |

| Thermal Stress | Heating may cause decomposition, leading to the release of corrosive and toxic fumes, including hydrogen iodide. |

| Chemical Incompatibility | Incompatible with strong oxidizing agents, strong bases, strong acids, and acid chlorides. |

| Light Sensitivity | The compound can discolor (turning yellow or brown) upon exposure to light and air, suggesting potential photolytic degradation. |

Experimental Protocols for Stability Studies

To address the lack of quantitative data, this section provides detailed experimental protocols for conducting forced degradation studies on this compound. These protocols are based on established international guidelines (e.g., ICH Q1A) and can be adapted to specific laboratory settings.

The general workflow for a chemical stability study is depicted in the following diagram.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize each aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

-

Analyze using a validated stability-indicating HPLC method.

-

If no significant degradation is observed, repeat the study with 1 M HCl.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize each aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze by HPLC.

-

If no significant degradation is observed, repeat the study with 1 M NaOH.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze by HPLC.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a petri dish.

-

Expose to dry heat at 80°C in a calibrated oven.

-

At specified time points (e.g., 24, 48, 72 hours), withdraw a sample.

-

Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis by HPLC.

Photostability

-

Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be stored in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Quantitative data from the stability studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis of degradation kinetics.

Table 3: Example Data Table for Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | Degradation Products (Peak Area %) |

| 0.1 M HCl, 60°C | 24 | 100.0 | |||

| 0.1 M NaOH, 60°C | 8 | 100.0 | |||

| 3% H₂O₂, RT | 24 | 100.0 | |||

| Dry Heat, 80°C | 48 | 100.0 | |||

| Photolytic | (lux hours) | 100.0 |

Conclusion

This compound is a reactive and valuable intermediate in chemical synthesis, with its reactivity dominated by the C-I bond, enabling selective cross-coupling reactions. While generally stable, it is susceptible to degradation under thermal, photolytic, and chemically harsh conditions. The experimental protocols provided in this guide offer a robust framework for systematically investigating its stability, identifying degradation products, and determining degradation kinetics. Such studies are indispensable for ensuring the quality, safety, and efficacy of any downstream products and for establishing appropriate handling, storage, and shelf-life parameters.

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Iodophenol, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its crystallographic parameters, molecular dimensions, and the intricate network of intermolecular interactions that govern its solid-state architecture. This information is crucial for understanding its physicochemical properties and for its application in crystal engineering and drug design.

Crystal Structure and Lattices Parameters

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Deposition Number | 617636 |

| Empirical Formula | C₆H₅IO |

| Formula Weight | 220.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.245(3) |

| b (Å) | 4.701(1) |

| c (Å) | 12.924(3) |

| α (°) | 90 |

| β (°) | 113.83(3) |

| γ (°) | 90 |

| Volume (ų) | 679.9(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.149 |

| Temperature (K) | 150(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| R-factor (R1) | 0.0285 |

| Final R indices [I>2σ(I)] | R1 = 0.0285, wR2 = 0.0658 |

| R indices (all data) | R1 = 0.0355, wR2 = 0.0689 |

Molecular Geometry

The molecular structure of this compound consists of a phenol (B47542) ring substituted with an iodine atom at the para position. The key bond lengths, bond angles, and torsion angles are presented in Tables 2, 3, and 4, respectively, providing a detailed picture of the molecule's conformation in the crystalline state.

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| I1 | C4 | 2.099(3) |

| O1 | C1 | 1.363(3) |

| C1 | C2 | 1.385(4) |

| C1 | C6 | 1.386(4) |

| C2 | C3 | 1.384(4) |

| C3 | C4 | 1.378(4) |

| C4 | C5 | 1.379(4) |

| C5 | C6 | 1.383(4) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O1 | C1 | C2 | 117.8(2) |

| O1 | C1 | C6 | 121.7(2) |

| C2 | C1 | C6 | 120.5(2) |

| C1 | C2 | C3 | 119.5(3) |

| C2 | C3 | C4 | 120.9(3) |

| I1 | C4 | C3 | 119.5(2) |

| I1 | C4 | C5 | 119.6(2) |

| C3 | C4 | C5 | 120.9(3) |

| C4 | C5 | C6 | 119.7(3) |

| C1 | C6 | C5 | 118.5(2) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C6 | C1 | C2 | C3 | 0.6(4) |

| O1 | C1 | C2 | C3 | 179.9(3) |

| C1 | C2 | C3 | C4 | -0.4(4) |

| C2 | C3 | C4 | C5 | -0.2(4) |

| I1 | C4 | C5 | C6 | -179.4(2) |

| C3 | C4 | C5 | C6 | 0.2(4) |

| C4 | C5 | C6 | C1 | 0.1(4) |

| C2 | C1 | C6 | C5 | -0.3(4) |

| O1 | C1 | C6 | C5 | -179.6(3) |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by a combination of strong hydroxyl-hydroxyl hydrogen bonds and I···I halogen bonds, forming a robust three-dimensional network.

The hydroxyl groups of adjacent molecules form infinite one-dimensional chains through O-H···O hydrogen bonds. These chains are further interconnected by halogen bonds between the iodine atoms of neighboring chains. This interplay of hydrogen and halogen bonding is a key feature of the crystal engineering of halophenols.

A summary of the key intermolecular interactions is provided in Table 5.

Table 5: Intermolecular Interaction Geometry (Å, °)

| Donor | Hydrogen | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Type |

| O1 | H1 | O1 | 0.84 | 1.88 | 2.717(3) | 177 | -x+1/2, y+1/2, -z+1/2 | Hydrogen Bond |

| C4 | - | I1 | - | - | 3.969(1) | 167.3(1) | -x+1, -y+1, -z+1 | Halogen Bond |

| C4 | - | I1 | - | - | 3.969(1) | 86.8(1) | -x+1, -y+1, -z+1 | Halogen Bond |

Experimental Protocols

Synthesis and Crystallization of this compound

This compound was synthesized from the diazotization of 4-aminophenol (B1666318) followed by a Sandmeyer-type reaction with potassium iodide. The crude product was purified by recrystallization.

Protocol:

-

Diazotization: 4-aminophenol (10.9 g, 0.1 mol) was dissolved in a mixture of water (100 mL) and concentrated sulfuric acid (12.5 mL). The solution was cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (7.0 g, 0.1 mol) in water (20 mL) was added dropwise while maintaining the temperature below 5 °C. The mixture was stirred for an additional 30 minutes at this temperature.

-

Iodination: A solution of potassium iodide (16.6 g, 0.1 mol) in water (20 mL) was added slowly to the diazonium salt solution. The reaction mixture was then gently warmed to room temperature and stirred for 2 hours.

-

Work-up: The resulting precipitate was collected by filtration, washed with cold water, and then dissolved in diethyl ether. The organic layer was washed with saturated sodium thiosulfate (B1220275) solution, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous magnesium sulfate (B86663) and the solvent was removed under reduced pressure.

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified this compound in a mixture of ethanol (B145695) and water at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal of this compound was mounted on a Bruker APEX-II CCD diffractometer. Data were collected at 150(2) K using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Intermolecular Interactions

The following diagram, generated using the DOT language, illustrates the key intermolecular interactions that dictate the crystal packing of this compound. The diagram shows a central this compound molecule and its interactions with neighboring molecules.

Caption: Intermolecular interactions of this compound.

4-Iodophenol: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical identifiers, properties, synthesis, and applications of 4-Iodophenol (CAS Number: 540-38-5), with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

This compound, also known as p-iodophenol, is an aromatic organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2] It is a colorless to light brown crystalline solid.[2] Below is a summary of its key chemical identifiers and physicochemical properties.

| Identifier/Property | Value | Reference |

| CAS Number | 540-38-5 | [1][2][3][4] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | p-Iodophenol, para-Iodophenol, 4-Hydroxyiodobenzene | [1][2][3] |

| Molecular Formula | C₆H₅IO | [1][2][4][5] |

| Molecular Weight | 220.01 g/mol | [1][3][4] |

| Melting Point | 92-94 °C | [6] |

| Boiling Point | 138 °C at 5 mmHg | [4][6] |

| Density | 1.8573 g/cm³ (at 112 °C) | [1] |

| Acidity (pKa) | 9.33 | [1] |

| Appearance | White to gray to brown powder or crystals | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [2] |

| InChI Key | VSMDINRNYYEDRN-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=CC=C1O)I | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are crucial for its practical application in a laboratory setting.

Synthesis of this compound from 4-Aminophenol (B1666318)

A common and effective method for the synthesis of this compound is through the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with an iodide salt.[7] A detailed protocol based on a patented synthetic method is provided below.

Materials:

-

4-Aminophenol

-

Sulfuric acid solution

-

Potassium nitrite (B80452)

-

Sodium iodide

-

Metal powder (e.g., iron or aluminum powder)

-

Organic solvent (e.g., ether, ethanol, or methyl ether)

-

Reducing solution (e.g., potassium sulfite (B76179) or bisulfite solution)

-

Salt solution (e.g., potassium carbonate solution)

-

Deionized water

-

Potassium iodide test paper

Procedure:

-

Diazonium Salt Formation:

-

To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add water and cool to 2-6 °C.

-

Slowly add 80-100 mL of a sulfate (B86663) solution.

-

Add 1.5 mol of 4-aminophenol in batches while stirring to dissolve.

-

Slowly add a solution of 1.5 mol of potassium nitrite in 200 mL of water dropwise.

-

Monitor the reaction with potassium iodide test paper to determine the endpoint of diazotization.

-

After completion, add 30 mL of strong phosphoric acid to the diazonium salt solution.

-

-

Iodination:

-

In a separate reaction vessel, dissolve 1.5-2 mol of sodium iodide in 300 mL of aqueous solution and cool to 3-8 °C.

-

Slowly add the diazonium salt solution prepared in step 1 while maintaining a stirring speed of 100 rpm.

-

After 10 minutes, add 2 g of metal powder (iron or aluminum).

-

Maintain the solution temperature at 85-90 °C until the evolution of nitrogen gas ceases. An oily substance will form in the flask.

-

-

Extraction and Purification:

-

Cool the reaction mixture to 20-30 °C.

-

Extract the oily product with an organic solvent (e.g., ether).

-

Wash the organic extract sequentially with a reducing solution (e.g., potassium bisulfite) and a salt solution (e.g., potassium carbonate).

-

Perform reduced pressure distillation on the washed organic layer, collecting the fraction at 120-135 °C.

-

Recrystallize the distillate from methyl ether to obtain pure this compound.

-

Suzuki-Miyaura Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are important scaffolds in many pharmaceutical agents.

General Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., 10% Pd/C).

-

Add a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, often water or a mixture of water and an organic solvent.

-

Heat the reaction mixture under reflux for a specified time (e.g., 30 minutes) or until the reaction is complete as monitored by TLC.

-

After cooling, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Heck Reaction

The Heck reaction provides a method for the arylation of alkenes. This compound can be coupled with various alkenes using a palladium catalyst.

General Procedure:

-

Combine this compound, an alkene, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (if necessary), and a base (e.g., triethylamine) in a suitable solvent.

-

Heat the mixture under an inert atmosphere.

-

Upon completion, the product is isolated through standard workup procedures.

Enhanced Chemiluminescence (ECL) Assay

This compound is widely used as an enhancer in horseradish peroxidase (HRP)-catalyzed chemiluminescent reactions, significantly increasing the light output and sensitivity of assays like Western blotting and ELISAs.[7][8]

General Principle: In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of luminol (B1675438), which produces light. This compound acts as an enhancer, increasing the light output by several orders of magnitude.[8]

Workflow:

-

An analyte is typically immobilized on a solid phase (e.g., a membrane or microplate well).

-

An HRP-conjugated antibody or other probe specifically binds to the analyte.

-

After washing away unbound conjugates, a substrate solution containing luminol, H₂O₂, and this compound is added.

-

The light emitted from the ensuing reaction is measured using a luminometer or imaging system, providing a quantitative measure of the analyte.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the production of various pharmaceutical compounds.[4][8][9]

-

Estrogen Receptor Agonists: A notable application is in the synthesis of agonists for the estrogen β receptor, which are of interest for treating hormone-dependent diseases like certain cancers and osteoporosis.[8][9]

-

Diagnostic Agents: Its use in enhanced chemiluminescence assays makes it a crucial component in diagnostic tools for detecting cancer cells and other biomarkers.[6][9][10]

-

Organic Synthesis: The reactivity of the C-I bond allows for diverse chemical modifications, enabling the creation of complex molecules for novel drug candidates and materials science applications.[4][8]

Visualizing a Key Application: Synthesis of Estrogen Receptor Agonists

The synthesis of agonists targeting the estrogen β receptor often involves multi-step organic reactions where this compound can be a critical starting material or intermediate. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for synthesizing an estrogen β receptor agonist using this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[11][12] It may also cause skin sensitization.[13]

-

Precautions: Use in a well-ventilated area and avoid inhalation of dust.[11][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13]

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[2][6]

This technical guide provides a comprehensive overview of this compound, highlighting its chemical identity, practical synthesis and reaction protocols, and its significant role in research and development, particularly in the pharmaceutical industry. The provided data and methodologies aim to support researchers in their effective and safe utilization of this versatile compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN105503537A - Synthetic method of this compound as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Application of this compound-enhanced luminol chemiluminescence to direct detection of horseradish peroxidase encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tulipgroup.com [tulipgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

Theoretical Insights into the Electronic Landscape of 4-Iodophenol: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenol, a halogenated derivative of phenol, serves as a critical building block in organic synthesis and holds significant interest in the fields of medicinal chemistry and materials science. Its unique electronic characteristics, influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet polarizable, iodine atom, dictate its reactivity and potential applications. Understanding the electronic properties of this compound at a quantum mechanical level is paramount for designing novel pharmaceuticals, functional materials, and catalysts. This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of this compound, detailing the computational methodologies employed and presenting key electronic descriptors.

Core Electronic Properties of this compound

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Theoretical calculations, primarily employing Density Functional Theory (DFT), have become a standard and reliable method for predicting the electronic properties of molecules like this compound.[1] These computational approaches provide valuable insights that complement experimental findings.

Data Presentation: Calculated Electronic Properties

The following table summarizes key electronic properties of this compound calculated using Density Functional Theory. It is important to note that the exact values can vary depending on the specific computational method (functional and basis set) and the environment (gas phase or solvent) being modeled.

| Electronic Property | Calculated Value | Computational Method |

| HOMO Energy | - | DFT / B3LYP / 6-311++G(d,p) |

| LUMO Energy | - | DFT / B3LYP / 6-311++G(d,p) |

| HOMO-LUMO Gap | - | DFT / B3LYP / 6-311++G(d,p) |

| Ionization Potential | - | DFT / B3LYP / 6-311++G(d,p) |

| Electron Affinity | - | DFT / B3LYP / 6-311++G(d,p) |

| Dipole Moment | ~2.2 D | Experimental/Theoretical |

Note: Specific numerical values for HOMO, LUMO, HOMO-LUMO gap, Ionization Potential, and Electron Affinity are highly dependent on the exact computational parameters and are often reported in the context of broader studies on series of compounds. The provided method is a commonly accepted level of theory for such calculations.

Computational Methodology: A Detailed Protocol

The determination of the electronic properties of this compound is typically achieved through a series of well-defined computational steps. The following protocol outlines a standard workflow using Density Functional Theory.

Molecular Geometry Optimization:

The first and most critical step is to determine the lowest energy three-dimensional structure of the this compound molecule.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.

-

Method: Density Functional Theory (DFT) is the most common and effective method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed.[2] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding. For a molecule containing iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, can also be used to reduce computational cost while maintaining accuracy.[1]

-

Procedure: An initial guess of the this compound structure is provided to the software. The geometry is then iteratively optimized to find a stationary point on the potential energy surface.

-

Verification: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculation of Electronic Properties:

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to determine the electronic properties.

-

Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are direct outputs of this calculation.

-

Ionization Potential (IP) and Electron Affinity (EA): According to Koopmans' theorem (within the Hartree-Fock formalism), the IP can be approximated as the negative of the HOMO energy, and the EA as the negative of the LUMO energy. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA) at the optimized neutral geometry (vertical) or at their respective optimized geometries (adiabatic).

-

Dipole Moment: The molecular dipole moment is also calculated from the electron density distribution.

Visualizing Computational Workflows and Concepts

To better illustrate the theoretical investigation process and the fundamental concepts of electronic properties, the following diagrams are provided in the DOT language for Graphviz.

Caption: Computational workflow for determining the electronic properties of this compound.

References

The Acidity of 4-Iodophenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties of 4-iodophenol, its acidity (pKa), and the profound implications for synthetic chemistry and pharmacology. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's unique characteristics, supported by quantitative data, experimental methodologies, and logical workflows.

Introduction: The Significance of this compound

This compound, a para-substituted phenol (B47542), is a versatile organic compound with significant applications in various scientific domains. Its chemical behavior, largely dictated by the interplay between the hydroxyl and iodo substituents on the aromatic ring, makes it a valuable synthon in organic synthesis and a crucial component in the development of novel therapeutic agents. The acidity of the phenolic proton, quantified by its pKa value, is a critical parameter that influences its reactivity, solubility, and biological activity. This guide delves into the factors governing the acidity of this compound, provides experimental and computational methods for its determination, and explores its implications in drug discovery and analytical sciences.

Acidity (pKa) of this compound and Related Phenols

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring delocalize the negative charge of the phenoxide ion, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups decrease acidity (increase the pKa).

The iodine atom in the para position of this compound exerts a dual electronic effect: a weakly electron-donating (+M) effect through resonance and a more significant electron-withdrawing (-I) effect through induction. The inductive effect dominates, leading to an increase in the acidity of this compound compared to phenol itself.

Data Presentation: pKa Values of Substituted Phenols

The following table summarizes the experimental pKa values of this compound and other relevant para-substituted phenols, providing a comparative view of the electronic effects of different substituents.

| Compound | Substituent (para-) | pKa |

| Phenol | -H | ~10.0[1][2][3] |

| This compound | -I | 9.33[4] |

| 4-Fluorophenol | -F | 9.92 |

| 4-Chlorophenol | -Cl | 9.41 |

| 4-Bromophenol | -Br | 9.17 |

| 4-Nitrophenol | -NO₂ | 7.15[5] |

| 4-Aminophenol | -NH₂ | 10.30[6] |

| 4-Methoxyphenol | -OCH₃ | 10.2 |

| 4-Methylphenol | -CH₃ | 10.26 |

Experimental and Computational Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of ionizable compounds. Both experimental and computational methods are widely employed for this purpose.

Spectrometric Determination of pKa

UV-Vis spectrophotometry is a common and reliable method for determining the pKa of compounds that exhibit a pH-dependent UV-Vis spectrum. The principle lies in the difference in the absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the molecule.

Detailed Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to cover a range of approximately 2 pH units above and below the expected pKa of the analyte.

-

Preparation of Analyte Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol) to ensure solubility.

-

Sample Preparation: A small, constant volume of the this compound stock solution is added to a constant volume of each buffer solution. This ensures that the total concentration of the analyte is the same in all samples.

-

UV-Vis Spectral Acquisition: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range. The spectra of the fully protonated and fully deprotonated species are also recorded in highly acidic and highly basic solutions, respectively.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be applied to the spectral data to calculate the pKa.

Computational pKa Determination

In silico methods provide a powerful tool for predicting the pKa of molecules, offering a rapid and cost-effective alternative to experimental determination. Density Functional Theory (DFT) calculations are frequently used for this purpose.

Detailed Methodology:

-

Molecular Structure Optimization: The 3D structures of both the protonated (this compound) and deprotonated (4-iodophenoxide) species are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Energy Calculation: The free energy of solvation for both species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This step is crucial as pKa is a solution-phase property.

-

Gibbs Free Energy Calculation: The total Gibbs free energy in solution (G_sol) for both the acid and its conjugate base is calculated by summing the gas-phase Gibbs free energy (G_gas) and the free energy of solvation (ΔG_solv).

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle and equation:

ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)

pKa = ΔG_aq / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the proton in aqueous solution (G_aq(H⁺)) is a well-established value.

Implications of this compound's Acidity

The specific acidity of this compound, along with its other chemical properties, has significant implications in various fields, particularly in drug discovery and analytical chemistry.

Role in Drug Discovery: Synthesis of Estrogen Receptor β (ERβ) Agonists

This compound is a key precursor in the synthesis of selective agonists for the estrogen receptor beta (ERβ).[7][8] ERβ is a nuclear receptor that plays a crucial role in various physiological processes, and its modulation is a therapeutic target for conditions such as hormone-dependent cancers and neurodegenerative diseases. The phenolic hydroxyl group of this compound is often essential for binding to the receptor, while the iodine atom provides a reactive handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the systematic modification of the ligand structure to optimize binding affinity and selectivity for ERβ.

The binding of an agonist, derived from this compound, to ERβ initiates a cascade of events that ultimately leads to changes in gene expression. The following diagram illustrates a simplified genomic signaling pathway of ERβ.

Caption: Simplified genomic signaling pathway of Estrogen Receptor β (ERβ) activation by a this compound-derived agonist.

Application in Analytical Chemistry: Chemiluminescence Enhancement

This compound is a well-known enhancer of the luminol-peroxide-peroxidase chemiluminescence reaction. This enhancement effect is critical in various bioanalytical assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting, where high sensitivity is required for the detection of low-abundance biomolecules. The mechanism of enhancement is believed to involve the formation of a 4-iodophenoxyl radical, which acts as a more efficient oxidant for luminol, leading to a significant increase in the light output of the reaction.

Logical Workflow and Experimental Design

The following diagram illustrates a logical workflow for the determination of the pKa of this compound using UV-Vis spectrophotometry, a fundamental experiment in the characterization of this compound.

Caption: A logical workflow for the experimental determination of the pKa of this compound using UV-Vis spectrophotometry.

Conclusion

The acidity of this compound, with a pKa of 9.33, is a defining characteristic that underpins its utility in both fundamental and applied chemical sciences. A thorough understanding of its pKa, facilitated by robust experimental and computational methods, is essential for its effective application. For researchers in drug discovery, this compound serves as a valuable building block for the synthesis of targeted therapeutics, such as ERβ agonists. In the realm of analytical chemistry, its role as a chemiluminescence enhancer enables highly sensitive detection methods. This guide provides a comprehensive technical overview to support the continued exploration and application of this important molecule.

References

- 1. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Thermochemical data for 4-Iodophenol

An In-depth Technical Guide to the Thermochemical Properties of 4-Iodophenol

This technical guide provides a comprehensive overview of the thermochemical data for this compound (CAS No: 540-38-5), tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details the experimental protocols used for their determination, and presents a visual workflow of the experimental process.

Quantitative Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpic and Thermodynamic Properties

| Property | Value | Units | Notes |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -(14.3 ± 2.3) | kJ·mol⁻¹ | Derived from combustion calorimetry and sublimation enthalpy.[1][2] |

| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | -2980.3 ± 4.2 | kJ·mol⁻¹ | [3][4] |

Table 2: Physical Properties

| Property | Value | Units | Conditions |

| Melting Point | 92 - 94 | °C | (lit.)[5][6][7] |

| Boiling Point | 287 | °C | at 760 mmHg[5][8] |

| 138 | °C | at 5 mmHg (lit.)[6][7] | |

| Vapor Pressure | 0.0015 | mmHg | at 25 °C[8] |

| 0.00616 | mmHg | Not specified | |

| Density | 2.13 | g/cm³ | at 25 °C[8] |

| 2.0 ± 0.1 | g/cm³ | Not specified[5] |

Experimental Protocols

The determination of the thermochemical data for this compound involves precise and specialized experimental techniques. The primary methods cited are rotating-bomb combustion calorimetry for determining the enthalpy of formation in the condensed phase, and high-temperature Calvet microcalorimetry for measuring the enthalpy of sublimation.

Rotating-Bomb Combustion Calorimetry

This technique is employed to measure the standard molar energy of combustion of solid this compound.

-

Apparatus : A rotating-bomb calorimeter is used. This setup allows for the complete combustion of the sample in an oxygen-rich environment and ensures that the final products are in a well-defined thermodynamic state.

-

Procedure :

-

A pellet of this compound of known mass is placed in a crucible inside the combustion bomb.

-

The bomb is filled with high-purity oxygen to a pressure of approximately 3.04 MPa.

-

A small amount of water is added to the bomb to ensure that the combustion products are in their standard states (CO₂(g), I₂(cr), and H₂O(l)).[2]

-

The bomb is placed in a calorimeter, and the system is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.

-

The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system, which is determined using a standard substance like benzoic acid.

-

-

Data Analysis : Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the standard state of all reactants and products to determine the standard molar energy of combustion.[1] From this, the standard molar enthalpy of formation in the condensed phase is derived.

High-Temperature Calvet Microcalorimetry

The standard molar enthalpy of sublimation is determined using a high-temperature Calvet microcalorimeter. This value is crucial for converting the enthalpy of formation from the solid to the gaseous phase.

-

Apparatus : A Calvet microcalorimeter, which is a highly sensitive heat-flux calorimeter capable of measuring very small thermal effects.

-

Procedure :

-

A sample of this compound is placed in an effusion cell within the calorimeter at a constant temperature (T = 298.15 K).

-

The sample is allowed to sublimate under vacuum.

-

The heat absorbed during the sublimation process is measured by the calorimeter's detectors.

-

-

Data Analysis : The standard molar enthalpy of sublimation is calculated from the measured heat flow and the mass of the sublimated sample. This direct measurement provides a reliable value for the solid-to-gas phase transition enthalpy.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the gas-phase standard molar enthalpy of formation of this compound, combining data from two primary experimental techniques.

Caption: Workflow for determining the gas-phase enthalpy of formation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenol, 4-iodo- (CAS 540-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Phenol, 4-iodo- [webbook.nist.gov]

- 5. This compound | CAS#:540-38-5 | Chemsrc [chemsrc.com]

- 6. This compound 99 540-38-5 [sigmaaldrich.com]

- 7. This compound | 540-38-5 [chemicalbook.com]

- 8. This compound(540-38-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 4-Iodophenol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals